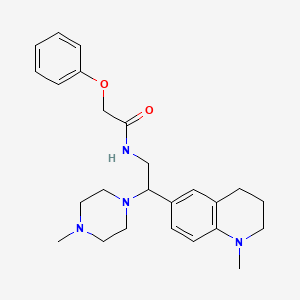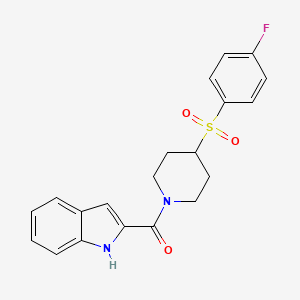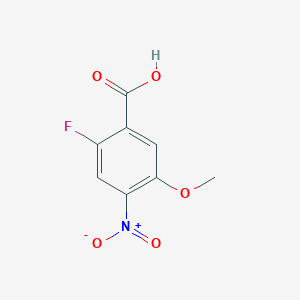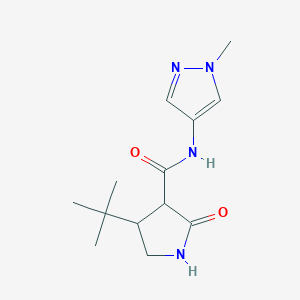
Tert-butyl 2-(methylamino)-2-(oxan-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(methylamino)-2-(oxan-4-yl)acetate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as TBOA and is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain. TBOA has been shown to have a significant impact on the function of EAATs, making it a valuable tool for studying the role of glutamate in various physiological processes.
作用機序
TBOA works by inhibiting the function of EAATs, which are responsible for the uptake of glutamate in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and plays a critical role in various physiological processes, including learning and memory, synaptic plasticity, and neuronal development. By inhibiting the function of EAATs, TBOA can increase the levels of extracellular glutamate, leading to changes in neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects
TBOA has been shown to have a significant impact on various physiological processes, including synaptic plasticity, neuronal development, and learning and memory. TBOA has also been shown to have a neuroprotective effect in animal models of stroke and neurodegenerative diseases. However, the exact biochemical and physiological effects of TBOA are still not fully understood, and further research is needed to elucidate the mechanisms underlying its effects.
実験室実験の利点と制限
One of the primary advantages of TBOA is its potent inhibitory effect on EAATs, making it a valuable tool for studying the role of glutamate in various physiological processes. TBOA is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, TBOA has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
将来の方向性
There are several future directions for research on TBOA, including the development of more potent and selective inhibitors of EAATs. Additionally, further research is needed to elucidate the exact mechanisms underlying the effects of TBOA on neuronal activity and synaptic plasticity. TBOA may also have potential applications in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases, and further research is needed to explore these possibilities.
合成法
TBOA can be synthesized using a variety of methods, including the reaction of tert-butyl 2-bromoacetate with methylamine and 4-hydroxytetrahydrofuran. This reaction produces TBOA as a white solid with a melting point of approximately 95-97°C. Other synthesis methods have also been reported, including the use of tert-butyl 2-chloroacetate and methylamine.
科学的研究の応用
TBOA has been used extensively in scientific research to study the role of glutamate in various physiological processes. One of the primary applications of TBOA is in the study of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. TBOA has been shown to have a significant impact on the function of EAATs, which play a critical role in regulating the levels of glutamate in the brain.
特性
IUPAC Name |
tert-butyl 2-(methylamino)-2-(oxan-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)10(13-4)9-5-7-15-8-6-9/h9-10,13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHKKTAGMCMROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCOCC1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2590608.png)
![2-thioxo-1,2-dihydro-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2590609.png)

![Tert-butyl N-[2-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propyl]carbamate](/img/structure/B2590615.png)




![6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioate](/img/structure/B2590623.png)


![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2590628.png)
![N-Methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]prop-2-enamide](/img/structure/B2590629.png)